molecular formula C4H11N3O B1582448 2-(Dimethylamino)acetohydrazide CAS No. 55-85-6

2-(Dimethylamino)acetohydrazide

Cat. No.: B1582448
CAS No.: 55-85-6
M. Wt: 117.15 g/mol
InChI Key: DALNXMAZDJRTPB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)acetohydrazide is an organic compound with the molecular formula C4H11N3O It is a hydrazide derivative, characterized by the presence of a dimethylamino group attached to the acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)acetohydrazide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with acetohydrazide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as solvent recovery, product isolation, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

2-(Dimethylamino)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. These interactions can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl imidothiocarbamate
  • 2-(1-Pyrrolidinyl)acetohydrazide
  • 2-(Amino-2-methylpropyl)dimethylamine

Uniqueness

2-(Dimethylamino)acetohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

2-(dimethylamino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O/c1-7(2)3-4(8)6-5/h3,5H2,1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALNXMAZDJRTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275704
Record name 2-(Dimethylamino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55-85-6
Record name 2-(Dimethylamino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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